molecular formula C9H12BrN5 B13636576 1-(3-(1h-Imidazol-1-yl)propyl)-4-bromo-1h-pyrazol-3-amine

1-(3-(1h-Imidazol-1-yl)propyl)-4-bromo-1h-pyrazol-3-amine

Cat. No.: B13636576
M. Wt: 270.13 g/mol
InChI Key: DFLQTYGIURDFGE-UHFFFAOYSA-N
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Description

1-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrazol-3-amine is a compound that features both imidazole and pyrazole rings, which are known for their significant roles in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with 1,3-diketones.

    Coupling Reaction: The final step involves coupling the imidazole and pyrazole rings through a propyl linker, which can be achieved using various coupling reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity through purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines or alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of substituted imidazole-pyrazole derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of corresponding amines or alcohols.

Scientific Research Applications

1-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, or antibacterial activities.

    Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biological interactions.

    Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound can be used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with specific receptors to modulate their activity.

    DNA Intercalation: Inserting itself between DNA bases, disrupting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(1H-Imidazol-1-yl)propyl)-4-chloro-1H-pyrazol-3-amine: Similar structure but with a chlorine atom instead of bromine.

    1-(3-(1H-Imidazol-1-yl)propyl)-4-fluoro-1H-pyrazol-3-amine: Similar structure but with a fluorine atom instead of bromine.

    1-(3-(1H-Imidazol-1-yl)propyl)-4-iodo-1H-pyrazol-3-amine: Similar structure but with an iodine atom instead of bromine.

Uniqueness

1-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrazol-3-amine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that other halogens may not. The combination of imidazole and pyrazole rings also provides a versatile scaffold for further functionalization and application in various fields.

Properties

Molecular Formula

C9H12BrN5

Molecular Weight

270.13 g/mol

IUPAC Name

4-bromo-1-(3-imidazol-1-ylpropyl)pyrazol-3-amine

InChI

InChI=1S/C9H12BrN5/c10-8-6-15(13-9(8)11)4-1-3-14-5-2-12-7-14/h2,5-7H,1,3-4H2,(H2,11,13)

InChI Key

DFLQTYGIURDFGE-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CCCN2C=C(C(=N2)N)Br

Origin of Product

United States

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